(E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide
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Overview
Description
(E)-N’-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide is a Schiff base compound derived from the condensation of isonicotinohydrazide and 2-hydroxy-3-methoxybenzaldehyde. Schiff bases are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide typically involves the condensation reaction between isonicotinohydrazide and 2-hydroxy-3-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours, and the resulting product is then filtered, washed, and recrystallized to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for (E)-N’-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the starting materials (isonicotinohydrazide and 2-hydroxy-3-methoxybenzaldehyde).
Scientific Research Applications
(E)-N’-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential antibacterial and antifungal activities. It has been studied for its ability to inhibit the growth of various microbial strains.
Coordination Chemistry: It can form complexes with metal ions, which are of interest for their catalytic and biological properties.
Material Science: The compound’s ability to form crystalline structures makes it useful in the study of self-assembly and material properties.
Mechanism of Action
The mechanism of action of (E)-N’-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound can chelate metal ions, which may enhance its biological activity. The Schiff base moiety allows it to form stable complexes with metal ions, potentially disrupting essential biological processes in microbial cells .
Comparison with Similar Compounds
Similar Compounds
(E)-4-[(2-Hydroxy-3-Methoxybenzylidene)amino]butanoic Acid: This compound shares a similar Schiff base structure and exhibits comparable biological activities.
(E)-8-(2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione: Another Schiff base derivative with potential medicinal applications.
Uniqueness
(E)-N’-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide is unique due to its specific combination of isonicotinohydrazide and 2-hydroxy-3-methoxybenzaldehyde, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and exhibit significant antimicrobial activity sets it apart from other similar compounds.
Properties
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-20-12-4-2-3-11(13(12)18)9-16-17-14(19)10-5-7-15-8-6-10/h2-9,18H,1H3,(H,17,19)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLOTRPSIVIFDW-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
A: The compound, derived from the condensation of isonicotinic hydrazide with o-vanillin (2-hydroxy-3-methoxybenzaldehyde) [], is characterized by the following:
- Spectroscopic Data:
- FT-IR: Characteristic peaks indicating the presence of amide carbonyl, azomethine nitrogen, and hydroxyl groups. [, ]
- 1H NMR: Provides detailed structural information about the compound, including the presence of aromatic protons, methoxy group, and hydrazide protons. [, ]
- UV-Vis: Exhibits absorption bands characteristic of the conjugated system within the molecule. [, ]
A: The compound acts as a tridentate chelating agent, coordinating to metal ions (such as Co(II), Ni(II), Cd(II), Mo(V), Mo(VI), Mn(II), V(V)) via the oxygen atom of the amide carbonyl, the azomethine nitrogen, and the oxygen of the hydroxyl group after deprotonation. [, , , , , ]. The resulting metal complexes exhibit various geometries, including octahedral, distorted octahedral, and pentagonal bipyramidal, depending on the specific metal ion and other ligands present. [, , ]
A: The compound and its metal complexes have shown antibacterial activity against various bacterial strains, including E. coli, Salmonella spp., and Staphylococcus aureus. [] Notably, the metal complexes generally exhibit higher antibacterial efficacy compared to the free ligand. [, , ] For instance, oxomolybdenum(V) complexes demonstrated greater potency as bactericides than the free ligand and dioxomolybdenum(VI) complexes. []
A: Yes, molecular mechanics methods have been employed to obtain the optimized geometry of the compound and one of its complexes, (MoO(L)NO3Cl). [] Further computational studies could be valuable for exploring structure-activity relationships, predicting potential applications, and gaining a deeper understanding of the compound's interactions at the molecular level.
A: Crystallographic studies provide valuable insights into the compound's three-dimensional structure and intermolecular interactions, which are crucial for understanding its properties and potential applications. For example, the presence of extensive O–H···O and N–H···O hydrogen bonding interactions in the crystal structure of the cobalt(II) complex contributes to the formation of an infinite one-dimensional chain. [] Such structural features can impact the compound's stability, solubility, and biological activity.
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